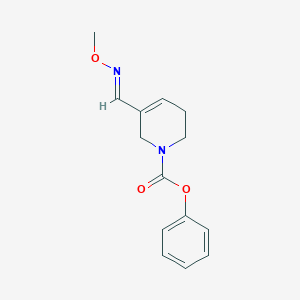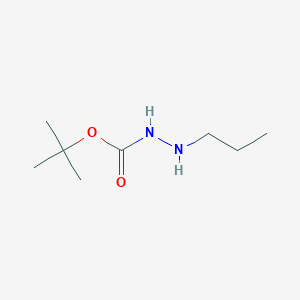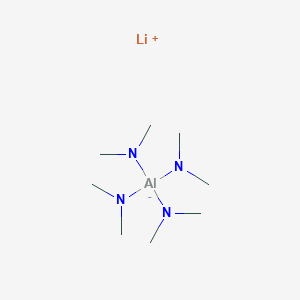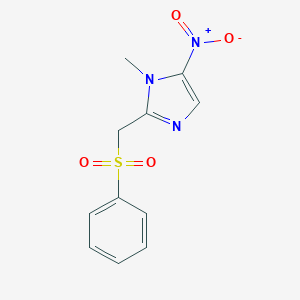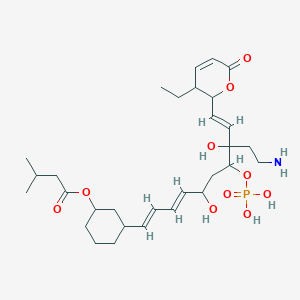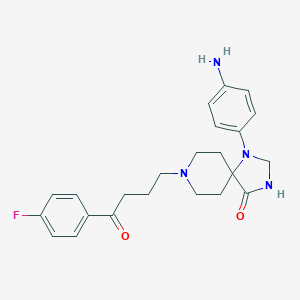
4-Aminospiroperidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminospiroperidol is a chemical compound that belongs to the class of spiro compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Mechanism Of Action
4-Aminospiroperidol acts as a dopamine D2 receptor antagonist. It binds to the dopamine receptors in the brain and blocks the action of dopamine. This leads to a decrease in dopamine activity, which is thought to be responsible for the therapeutic effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Aminospiroperidol are not fully understood. However, it is known to affect the dopamine system in the brain, which is involved in reward, motivation, and pleasure. It may also affect other neurotransmitter systems, such as serotonin and norepinephrine.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Aminospiroperidol in lab experiments is its potency as a dopamine D2 receptor antagonist. It is also relatively easy to synthesize and purify. However, one limitation is its potential for off-target effects on other neurotransmitter systems.
Future Directions
There are several future directions for the study of 4-Aminospiroperidol. One direction is the development of more selective dopamine D2 receptor antagonists. Another direction is the study of the compound's effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Aminospiroperidol.
Synthesis Methods
The synthesis of 4-Aminospiroperidol involves the reaction of spiroperidol with ammonia in the presence of a catalyst. The reaction yields 4-Aminospiroperidol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
4-Aminospiroperidol is used in scientific research for its unique properties. It is a potent dopamine D2 receptor antagonist and has been used in the study of dopamine receptors. It has also been used in the study of schizophrenia and other psychiatric disorders.
properties
CAS RN |
114442-96-5 |
|---|---|
Product Name |
4-Aminospiroperidol |
Molecular Formula |
C23H27FN4O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30) |
InChI Key |
MJEREOGWNZGKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Other CAS RN |
114442-96-5 |
synonyms |
4-aminospiroperidol ASPD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



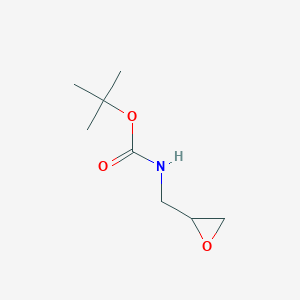
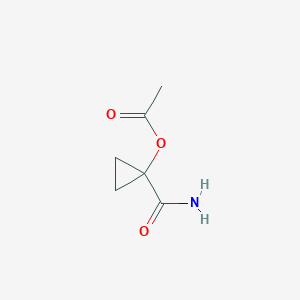

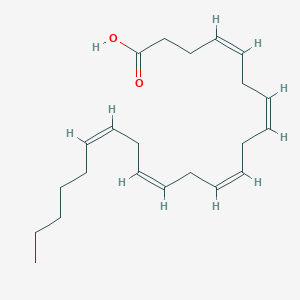

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

